![molecular formula C18H20ClNOS B1670987 Duloxetinhydrochlorid CAS No. 136434-34-9](/img/structure/B1670987.png)
Duloxetinhydrochlorid
Übersicht
Beschreibung
Duloxetine, also known by its brand names Cymbalta and Ariclaim, is a medication used to treat several conditions. It falls under the category of serotonin-norepinephrine reuptake inhibitors (SNRIs). These drugs work by increasing the levels of mood-enhancing neurotransmitters, serotonin, and norepinephrine, in the brain. Duloxetine is primarily used for the following purposes:
Major Depressive Disorder (MDD): It helps manage symptoms of depression.
Generalized Anxiety Disorder (GAD): It alleviates anxiety symptoms.
Fibromyalgia: It provides relief from fibromyalgia-related pain.
Neuropathic Pain: It is effective in treating certain types of nerve pain.
Central Sensitization: It helps regulate pain perception
Wirkmechanismus
Target of Action
Duloxetine hydrochloride is a potent inhibitor of neuronal serotonin and norepinephrine reuptake . These neurotransmitters play a crucial role in mood regulation and pain perception, making them primary targets for many antidepressant and analgesic drugs .
Mode of Action
Duloxetine hydrochloride works by selectively inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft . This inhibition increases the concentration of these neurotransmitters in the synaptic gap, enhancing neurotransmission . Duloxetine is less potent in inhibiting dopamine reuptake and has no significant affinity for other neurotransmitter receptors .
Biochemical Pathways
It is known that the increase in serotonin and norepinephrine levels in the synaptic cleft can lead to downstream effects such as mood elevation and pain relief .
Pharmacokinetics
Duloxetine achieves a maximum plasma concentration of approximately 47ng/mL to 110ng/mL approximately 6 hours after dosing . The elimination half-life of duloxetine is approximately 10–12 hours and the volume of distribution is approximately 1640 L . Duloxetine is metabolized in the liver by two P450 isozymes, CYP2D6 and CYP1A2 . About 70% of the drug is excreted in urine and 20% in feces . Factors such as sex, smoking status, age, ethnicity, CYP2D6 genotype, hepatic function, and renal function can influence the pharmacokinetics of duloxetine .
Result of Action
The increased levels of serotonin and norepinephrine in the brain due to duloxetine’s action can lead to improved mood and reduced perception of pain . This makes duloxetine effective in treating conditions like major depressive disorder, generalized anxiety disorder, neuropathic pain, and fibromyalgia .
Action Environment
Duloxetine hydrochloride is acid-labile, meaning it can degrade in acidic environments such as the stomach . Therefore, it is typically formulated as enteric-coated tablets or capsules to protect it from stomach acid and ensure it is only released in the less acidic environment of the intestines . The time of day and food can impact duloxetine absorption, with food and bedtime administration delaying the maximum concentration time by 4 hours .
Wissenschaftliche Forschungsanwendungen
Approved Medical Uses
Duloxetine is primarily approved for the treatment of several conditions:
- Major Depressive Disorder (MDD) : Effective in alleviating symptoms of depression.
- Generalized Anxiety Disorder (GAD) : Helps manage excessive worry and anxiety.
- Fibromyalgia : Reduces pain and improves function in patients with this chronic pain condition.
- Chronic Musculoskeletal Pain : Addresses persistent pain conditions, including lower back pain and osteoarthritis.
- Diabetic Peripheral Neuropathy : Alleviates nerve pain associated with diabetes.
Off-Label Uses
In addition to its approved indications, duloxetine is used off-label for:
- Chemotherapy-Induced Peripheral Neuropathy : Provides relief from nerve pain caused by chemotherapy treatments.
- Stress Urinary Incontinence : Assists in managing urinary incontinence symptoms in both men and women .
Duloxetine-Induced Oral Lichenoid Reaction
A notable case study reported a 57-year-old male who developed painful ulcerative lesions after starting duloxetine at a dose of 120 mg daily. Upon discontinuation of the medication, the oral lesions resolved within two weeks .
Fulminant Hepatic Failure
Another significant case involved a patient who developed fulminant hepatic failure after increasing her duloxetine dosage from 30 mg to 60 mg daily. This case highlights the potential hepatotoxic effects of duloxetine, especially in individuals with pre-existing liver conditions .
Efficacy and Safety Profiles
Numerous studies have evaluated the efficacy and safety of duloxetine across various populations:
- A systematic review involving over 21,000 patients demonstrated that duloxetine significantly improved depressive symptoms compared to placebo, with a response rate exceeding 50% in many cases .
- Research indicates that duloxetine is effective for treating painful diabetic peripheral neuropathy, with significant reductions in pain reported among patients .
Comparative Effectiveness
Duloxetine has been compared with other antidepressants in several studies:
Biochemische Analyse
Biochemical Properties
Duloxetine hydrochloride interacts with various enzymes and proteins. It is metabolized in the liver by two P450 isozymes, CYP2D6 and CYP1A2 . The major biotransformation pathways for duloxetine involve oxidation of the naphthyl ring followed by conjugation and further oxidation . Both CYP2D6 and CYP1A2 catalyze the oxidation of the naphthyl ring .
Cellular Effects
Duloxetine hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression. For instance, it affects the reuptake of serotonin and norepinephrine, thus altering the levels of these neurotransmitters in the brain .
Molecular Mechanism
The mechanism of action of Duloxetine hydrochloride involves its potent inhibition of neuronal serotonin and norepinephrine reuptake . It exerts its effects at the molecular level through binding interactions with the serotonin and norepinephrine transporters, inhibiting their reuptake and thereby increasing the levels of these neurotransmitters in the synaptic cleft .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Duloxetine hydrochloride have been observed to change. For instance, it has been found that the elimination half-life of duloxetine is approximately 10–12 hours . This suggests that the drug’s effects may decrease over time as it is metabolized and excreted from the body.
Dosage Effects in Animal Models
In animal models, the effects of Duloxetine hydrochloride have been observed to vary with different dosages . For instance, Duloxetine (10 mg/kg) was found to be superior to ibuprofen at every time point as shown by an increase in mean reaction time .
Metabolic Pathways
Duloxetine hydrochloride is involved in several metabolic pathways. It is metabolized in the liver by two P450 isozymes, CYP2D6 and CYP1A2 . The major biotransformation pathways for duloxetine involve oxidation of the naphthyl ring followed by conjugation and further oxidation .
Transport and Distribution
Duloxetine hydrochloride is well absorbed, with a maximum plasma concentration achieved approximately 6 hours after dosing . It is highly protein-bound (>90%), primarily to albumin and alpha 1-acid glycoprotein .
Subcellular Localization
It is known that the drug acts at the synaptic cleft in neurons, where it inhibits the reuptake of serotonin and norepinephrine .
Vorbereitungsmethoden
Duloxetin kann in den folgenden Schritten synthetisiert werden:
Marmieh-Reaktion: Ausgehend von einer Thiophenverbindung wird die Marmieh-Reaktion eingesetzt.
Asymmetrische Reduktion: Die Verbindung wird mit LiAl2H2 in Ether bei -78 °C asymmetrisch reduziert.
Bromierung: Hydrobromwasserstoffsäure wird zugegeben, um das Hydrobromidsalz des reduzierten Produkts zu bilden.
Alkylierung: Die Verbindung wird mit 1-Fluornaphthalin alkyliert.
Demethylierung: Schließlich ergibt die Demethylierung das Oxalatsalz von Duloxetin.
Analyse Chemischer Reaktionen
Duloxetin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen sind LiAl2H2, Hydrobromwasserstoffsäure und 1-Fluornaphthalin. Die gebildeten Hauptprodukte hängen vom jeweiligen Reaktionspfad ab.
Vergleich Mit ähnlichen Verbindungen
Duloxetin zeichnet sich durch seine doppelte Wirkung auf die Serotonin- und Noradrenalin-Wiederaufnahme aus. Ähnliche Verbindungen sind Venlafaxin (ein weiterer SNRI) und selektive Serotonin-Wiederaufnahmehemmer (SSRIs) wie Fluoxetin und Paroxetin.
Biologische Aktivität
Duloxetine hydrochloride, commonly known by its brand name Cymbalta, is a serotonin-norepinephrine reuptake inhibitor (SNRI) primarily used to treat major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain. Its biological activity is characterized by its ability to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NA), leading to increased levels of these neurotransmitters in the synaptic cleft. This article delves into the pharmacological mechanisms, clinical implications, and case studies related to duloxetine hydrochloride.
Duloxetine acts as a high-affinity, competitive inhibitor of the 5-HT and norepinephrine transporters. The inhibition constants (Ki values) for serotonin and norepinephrine reuptake are approximately 8.5 nM and 45 nM, respectively, indicating a potent effect on these neurotransmitter systems. Additionally, duloxetine exhibits a lesser affinity for dopamine reuptake with an IC50 value of 300 nM . This dual action contributes to its antidepressant and anxiolytic properties.
Pharmacokinetics
Duloxetine is well absorbed following oral administration, with a median absorption lag time of about two hours. It undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes CYP2D6 and CYP1A2. The elimination half-life ranges from 8 to 17 hours, with steady-state plasma concentrations achieved after approximately three days of dosing .
Table 1: Pharmacokinetic Profile of Duloxetine
Parameter | Value |
---|---|
Absorption Lag Time | ~2 hours |
Elimination Half-Life | 8-17 hours |
Major Metabolizing Enzymes | CYP2D6, CYP1A2 |
Steady-State Achievement Time | ~3 days |
Clinical Efficacy
Duloxetine has demonstrated significant efficacy in treating various psychiatric and pain disorders. In randomized controlled trials for generalized anxiety disorder (GAD), duloxetine at doses ranging from 60 mg to 120 mg daily showed a significant reduction in Hamilton Anxiety Rating Scale (HAM-A) scores compared to placebo . Furthermore, it has been effective in managing chronic pain conditions like diabetic peripheral neuropathy and fibromyalgia.
Case Studies
-
Duloxetine-Induced Oral Lichenoid Reaction :
A case study reported a 57-year-old male who developed painful ulcerative lesions in the buccal mucosa after starting duloxetine therapy. The lesions resolved two weeks post withdrawal of the drug, indicating a possible drug-induced oral lichenoid reaction . -
Neuroprotective Effects in Parkinson's Disease :
Research investigating duloxetine's neuroprotective properties against Parkinson's disease (PD) has shown promising results. In preclinical models, duloxetine administration led to up-regulation of transcription factors associated with dopaminergic neuron survival. However, despite these biochemical changes, significant improvements in neuronal survival were not consistently observed in behavioral assessments . -
Fulminant Hepatic Failure :
Another case highlighted a patient who developed fulminant hepatic failure after increasing her duloxetine dose from 30 mg to 60 mg daily. This incident raised concerns about the hepatotoxic potential of duloxetine, particularly in patients with pre-existing liver conditions .
Safety Profile
While duloxetine is generally well-tolerated, it is associated with several adverse effects such as nausea, dry mouth, fatigue, and constipation. Clinicians should monitor liver function tests during treatment due to reports of hepatotoxicity and cholestatic jaundice in susceptible individuals .
Eigenschaften
CAS-Nummer |
136434-34-9 |
---|---|
Molekularformel |
C18H20ClNOS |
Molekulargewicht |
333.9 g/mol |
IUPAC-Name |
hydron;(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;chloride |
InChI |
InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H/t17-;/m0./s1 |
InChI-Schlüssel |
BFFSMCNJSOPUAY-LMOVPXPDSA-N |
SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl |
Isomerische SMILES |
[H+].CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.[Cl-] |
Kanonische SMILES |
[H+].CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.[Cl-] |
Aussehen |
Solid powder |
Flammpunkt |
9.7 °C (49.5 °F) - closed cup |
Key on ui other cas no. |
116539-59-4 136434-34-9 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Corrosive; Acute Toxic; Irritant; Environmental Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
Stable under recommended storage conditions. |
Löslichkeit |
2.96e-03 g/L |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Cymbalta duloxetine Duloxetine Ethanedioate (1:1), (+-)-isomer - T353987 Duloxetine HCl duloxetine hydrochloride duloxetine, (+)-isomer HCl, Duloxetine Hydrochloride, Duloxetine LY 227942 LY 248686 LY-227942 LY-248686 LY227942 LY248686 N-methyl-3-(1-naphthalenyloxy)-2-thiophenepropanamine N-methyl-3-(1-naphthalenyloxy)-3-(2-thiophene)propanamide |
Dampfdruck |
1.18X10-7 mm Hg at 25 °C (est) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.